

Application Notes: Biotin-PEG3-Amine for Protein Labeling

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Compound of Interest

Compound Name: Biotin-PEG3-amine

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Introduction

Biotin-PEG3-amine is a versatile reagent designed for the covalent labeling of proteins and other biomolecules. This reagent features a biotin moiety for high-affinity binding to streptavidin, a three-unit polyethylene glycol (PEG) spacer, and a terminal primary amine group. The primary amine allows for the conjugation of the biotin tag to carboxyl groups on target proteins, such as those found on aspartic acid, glutamic acid residues, and the C-terminus. This labeling is typically achieved through a carbodiimide-mediated reaction using activators like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS).^{[1][2][3][4][5][6][7]}

The integrated PEG3 spacer enhances the aqueous solubility of the reagent and the resulting biotinylated protein, which can help prevent aggregation.^{[3][5][8]} Furthermore, the flexible and hydrophilic spacer arm minimizes steric hindrance, facilitating efficient binding of the biotin tag to avidin or streptavidin conjugates in downstream applications.^{[1][3][5][8]}

Principle of the Method

The labeling of proteins with **Biotin-PEG3-amine** relies on a two-step carbodiimide-mediated reaction. First, EDC activates the carboxyl groups on the protein to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and can be hydrolyzed. To increase the efficiency and stability of the reaction, NHS or sulfo-NHS is added

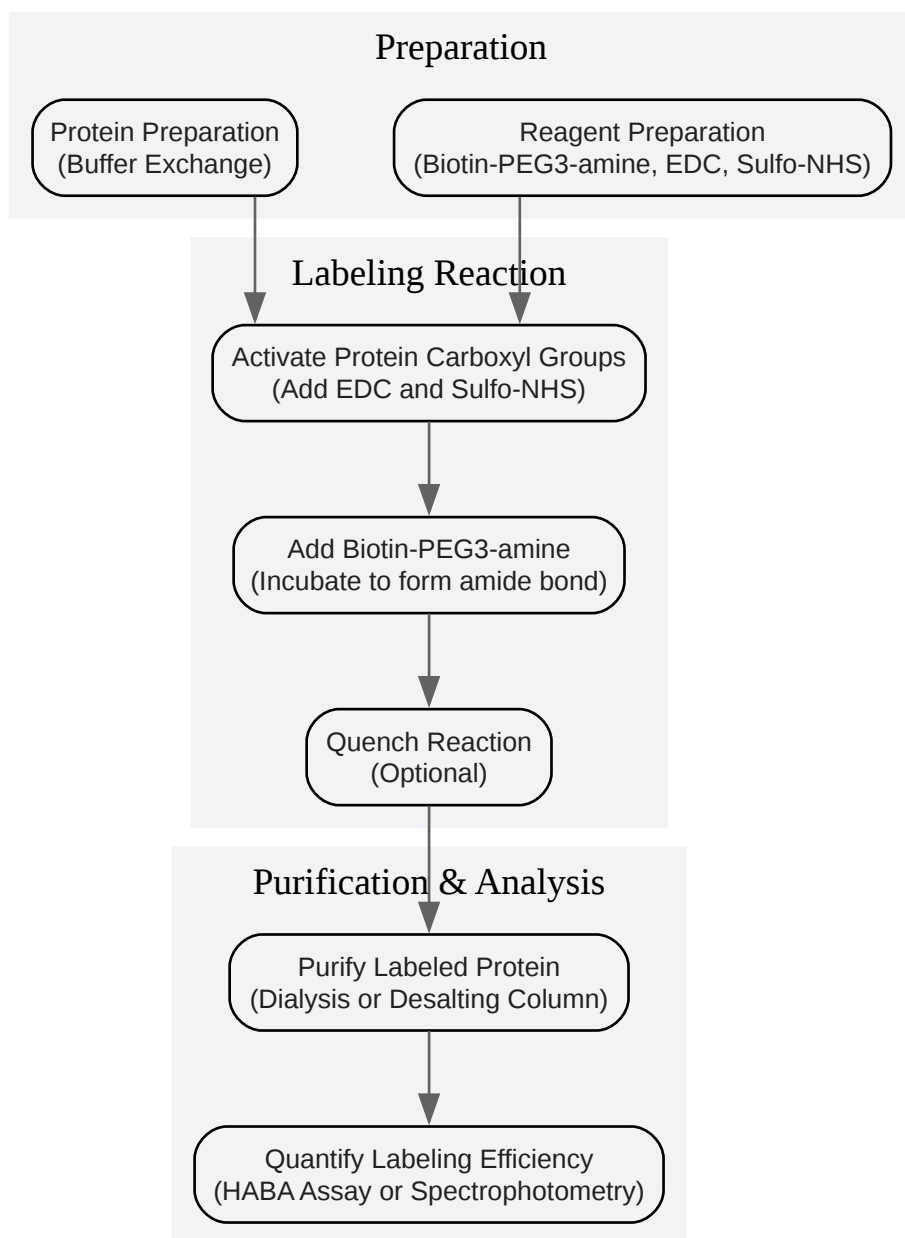
to convert the O-acylisourea intermediate into a more stable amine-reactive NHS ester. The primary amine of the **Biotin-PEG3-amine** then nucleophilically attacks the NHS ester, forming a stable amide bond and covalently attaching the biotin-PEG3 tag to the protein.[\[9\]](#)

Key Features and Advantages

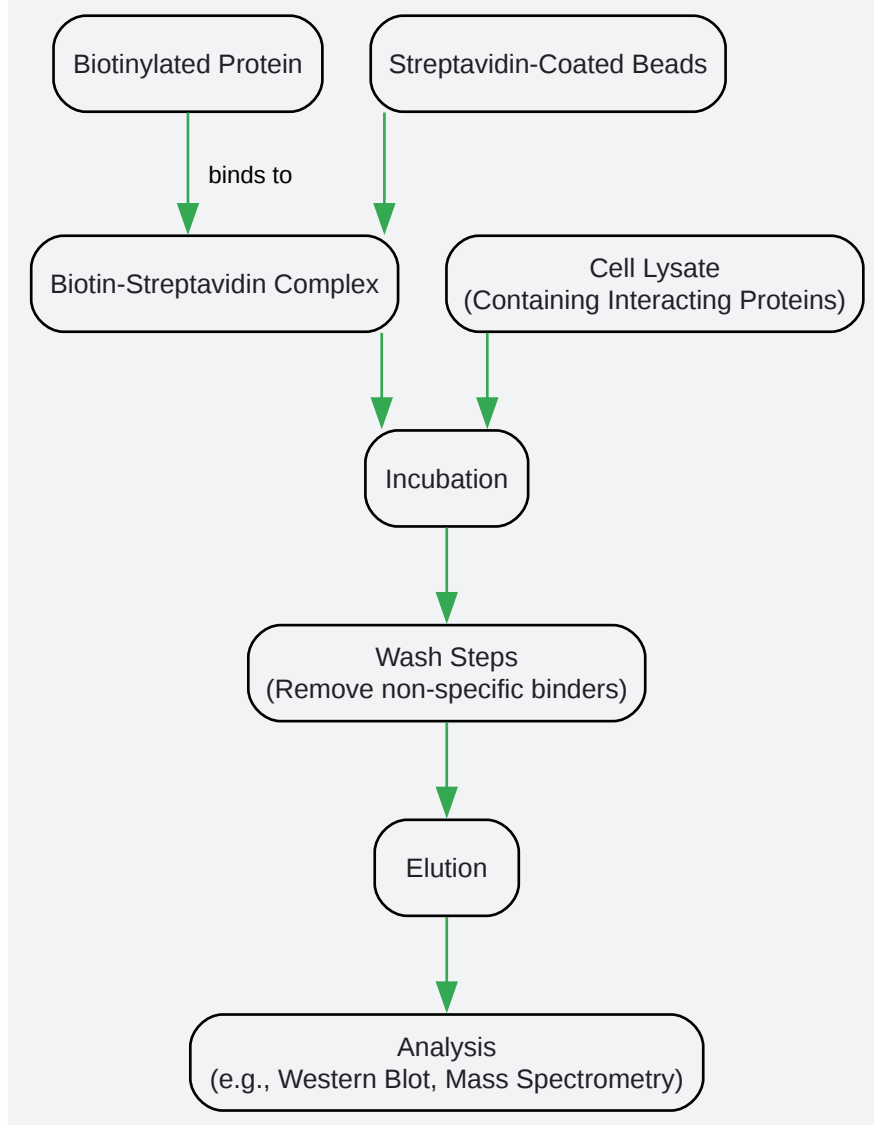
- **Carboxyl-Reactive:** Targets aspartic acid, glutamic acid residues, and the C-terminus of proteins.[\[3\]](#)[\[5\]](#)[\[9\]](#)
- **Enhanced Solubility:** The hydrophilic PEG3 spacer increases the water solubility of the biotinylated protein, reducing the risk of aggregation.[\[3\]](#)[\[5\]](#)[\[8\]](#)
- **Reduced Steric Hindrance:** The flexible PEG spacer minimizes steric hindrance, allowing for efficient binding of the biotin tag to streptavidin or avidin.[\[1\]](#)[\[3\]](#)[\[5\]](#)[\[8\]](#)
- **Versatility:** The resulting biotinylated proteins can be used in a wide array of applications, including affinity purification, immunoassays (e.g., ELISA, Western blotting), cell surface labeling, and protein-protein interaction studies.[\[8\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Experimental Workflow

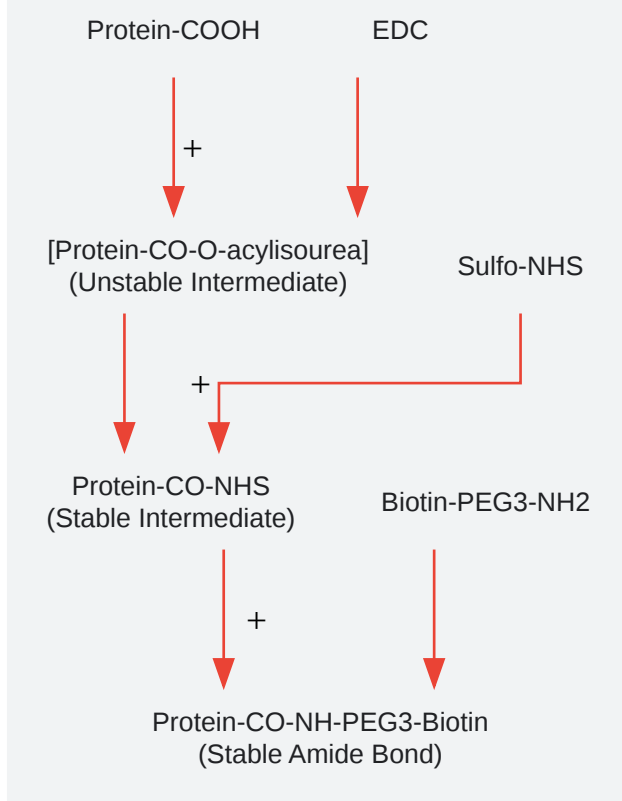
The general workflow for protein labeling with **Biotin-PEG3-amine** involves preparing the protein and reagents, performing the conjugation reaction, and purifying the biotinylated protein.



Example Application: Pull-Down Assay



Chemical Reaction of Protein Labeling



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